molecular formula C22H22N2O2 B2948937 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 1903567-46-3

3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2948937
CAS No.: 1903567-46-3
M. Wt: 346.43
InChI Key: WMOILBXHRVEATL-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring through an ether linkage, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenated ether to form the quinolin-8-yloxy intermediate.

    Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Coupling Reaction: The quinolin-8-yloxy intermediate is then coupled with the pyrrolidine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Assembly: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the propanone backbone is formed.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the propanone backbone.

    Substitution: The quinoline and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Formation of halogenated derivatives of the quinoline and phenyl rings.

Scientific Research Applications

3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The pyrrolidine ring can enhance binding affinity to specific protein targets, while the phenyl group may contribute to the overall hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature the quinoline moiety.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline, which contain the pyrrolidine ring.

    Phenylpropanone Derivatives: Compounds like amphetamine and methamphetamine, which have a phenylpropanone backbone.

Uniqueness

3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to the combination of the quinoline, pyrrolidine, and phenylpropanone moieties in a single molecule

Properties

IUPAC Name

3-phenyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-21(12-11-17-6-2-1-3-7-17)24-15-13-19(16-24)26-20-10-4-8-18-9-5-14-23-22(18)20/h1-10,14,19H,11-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOILBXHRVEATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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